molecular formula C22H25ClN2O3 B2442371 1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone CAS No. 941947-73-5

1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone

Cat. No. B2442371
M. Wt: 400.9
InChI Key: AABJMUMRLMCEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a useful research compound. Its molecular formula is C22H25ClN2O3 and its molecular weight is 400.9. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities Research has demonstrated the synthesis and biological evaluation of azole-containing piperazine derivatives, showcasing their moderate to significant antibacterial and antifungal activities. Notably, certain compounds within this category have displayed remarkable broad-spectrum antimicrobial efficacy against various strains, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Antitumor Activity Another area of application is in the evaluation of antitumor activities. For instance, triazine derivatives bearing a piperazine amide moiety have been synthesized and tested for potential anticancer activities against breast cancer cells. Some of these compounds have been identified as promising antiproliferative agents, suggesting their utility in cancer research (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Chiral Properties The chiral properties of certain compounds, such as those exhibiting a (P) configuration at the N—O bond, are explored for their potential in enantioselective synthesis and the development of novel pharmaceutical agents. This includes studies on compounds where the piperazino spacer adopts a chair conformation, indicating the relevance of molecular configuration in drug design and synthesis (Hartung, Špehar, Svoboda, & Fuess, 2003).

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-22(2)14-16-5-3-8-19(21(16)28-22)27-15-20(26)25-11-9-24(10-12-25)18-7-4-6-17(23)13-18/h3-8,13H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABJMUMRLMCEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone

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